

# physical and chemical properties of (4-Methylpyrimidin-2-yl)methanol

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## Compound of Interest

Compound Name: (4-Methylpyrimidin-2-yl)methanol

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## Technical Guide: (4-Methylpyrimidin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of **(4-Methylpyrimidin-2-yl)methanol**. The information is compiled from available chemical databases and literature, intended to support research and development activities.

## Core Properties

**(4-Methylpyrimidin-2-yl)methanol**, with the CAS Number 142650-13-3, is a heterocyclic organic compound. Its fundamental properties are summarized below.

Property	Value	Source
Molecular Formula	C <sub>6</sub> H <sub>8</sub> N <sub>2</sub> O	<a href="#">[1]</a>
Molecular Weight	124.14 g/mol	<a href="#">[1]</a>
Boiling Point	214.5 ± 23.0 °C at 760 mmHg (Predicted)	<a href="#">[1]</a>

## Structural Information

SMILES:Cc1cc(CO)nc(n1)CInChI:InChI=1S/C6H8N2O/c1-4-2-5(3-9)8-6(1)7-4/h2,9H,3H2,1H3

## Tabulated Physicochemical Data

Quantitative data for **(4-Methylpyrimidin-2-yl)methanol** is limited in publicly accessible literature. The following table summarizes the available information. It is important to note that some of the data are predicted through computational models and have not been experimentally verified.

Property	Value	Notes
Melting Point	Data not available	-
Density	Data not available	-
Solubility	Data not available	General solubility in common organic solvents is expected but not quantified.
pKa	Data not available	-

## Spectroscopic Data

Detailed experimental spectroscopic data for **(4-Methylpyrimidin-2-yl)methanol** are not readily available. Researchers are advised to acquire their own data for confirmation of identity and purity. General expected spectral characteristics are discussed below.

**<sup>1</sup>H NMR Spectrum:** The proton NMR spectrum is expected to show signals corresponding to the methyl group protons, the methylene protons of the hydroxymethyl group, the hydroxyl proton, and the aromatic proton on the pyrimidine ring. The chemical shifts would be influenced by the electron-withdrawing nature of the pyrimidine ring.

**<sup>13</sup>C NMR Spectrum:** The carbon NMR spectrum should display distinct signals for the methyl carbon, the methylene carbon, the aromatic carbons of the pyrimidine ring, and the carbon bearing the methyl group.

Infrared (IR) Spectrum: The IR spectrum is expected to exhibit characteristic absorption bands for the O-H stretch of the alcohol group (typically a broad peak around  $3200\text{-}3600\text{ cm}^{-1}$ ), C-H stretches of the methyl and methylene groups (around  $2850\text{-}3000\text{ cm}^{-1}$ ), C=N and C=C stretching vibrations of the pyrimidine ring (in the  $1400\text{-}1600\text{ cm}^{-1}$  region), and C-O stretching of the primary alcohol (around  $1050\text{-}1250\text{ cm}^{-1}$ ).

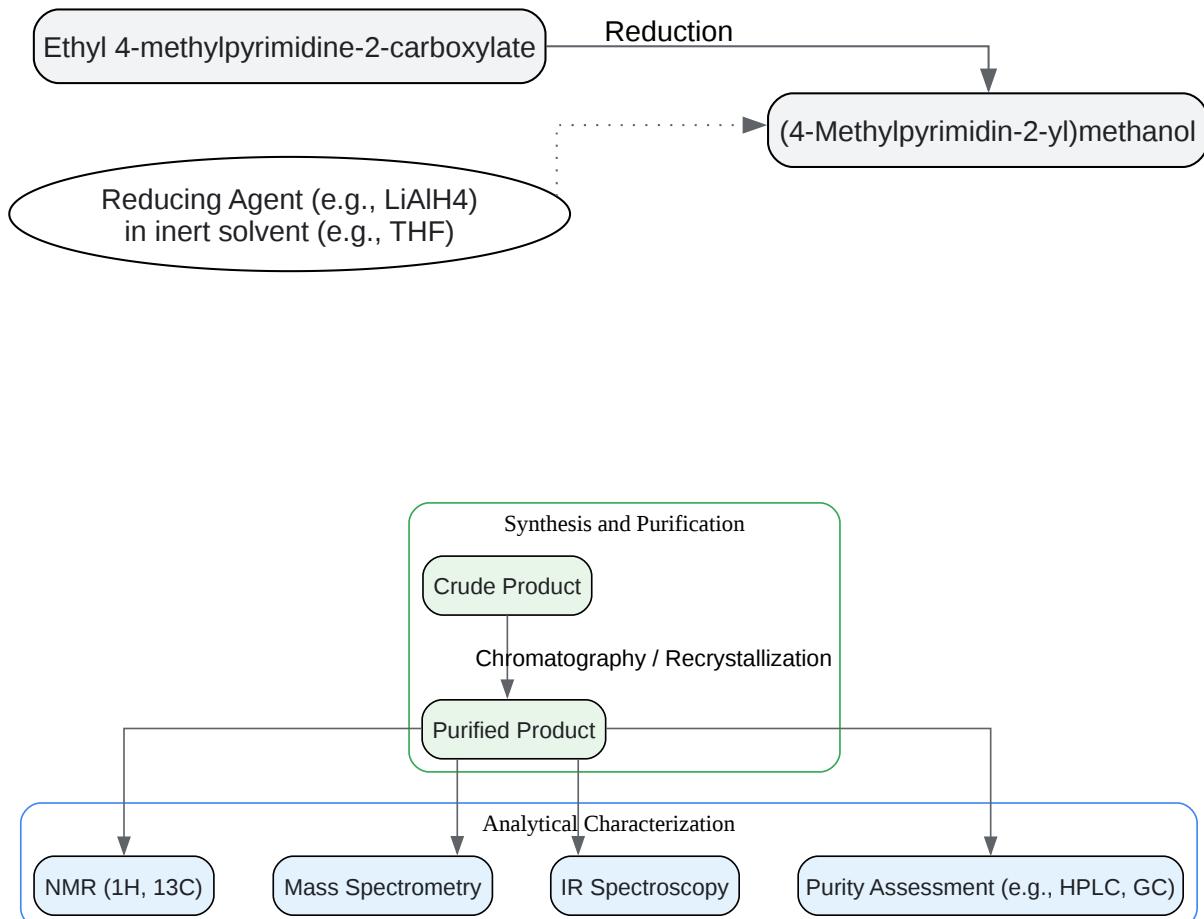
## Experimental Protocols

Due to the lack of a specific, detailed published synthesis protocol for **(4-Methylpyrimidin-2-yl)methanol**, a general method adapted from the synthesis of similar pyrimidine-containing alcohols is proposed.

### Proposed Synthesis of **(4-Methylpyrimidin-2-yl)methanol**:

A potential synthetic route could involve the reduction of a corresponding carboxylic acid or ester derivative, such as ethyl 4-methylpyrimidine-2-carboxylate.

Reaction Scheme:



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## References

- 1. 142650-13-3 | (4-Methylpyrimidin-2-yl)methanol - Moldb [moldb.com]

- To cite this document: BenchChem. [physical and chemical properties of (4-Methylpyrimidin-2-yl)methanol]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b585209#physical-and-chemical-properties-of-4-methylpyrimidin-2-yl-methanol>

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